Ro 8-4304 Hydrochloride is a compound that has garnered attention in scientific research, particularly in the field of pharmacology. This compound is primarily classified as a selective serotonin reuptake inhibitor, which plays a significant role in modulating serotonin levels in the brain. The compound is often studied for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety.
Ro 8-4304 Hydrochloride was developed by the pharmaceutical company Hoffmann-La Roche. It is synthesized in laboratory settings and has been subject to various studies to evaluate its efficacy and safety profile.
Ro 8-4304 Hydrochloride falls under the category of psychoactive substances, specifically within the class of antidepressants. As a selective serotonin reuptake inhibitor, it functions by increasing serotonin availability in synaptic clefts, thereby enhancing mood and emotional regulation.
The synthesis of Ro 8-4304 Hydrochloride involves several steps, typically starting from readily available organic compounds. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of synthesis and assess purity.
Ro 8-4304 Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise molecular formula is CHClNO, indicating a molecular weight of approximately 285.79 g/mol.
The compound features a bicyclic structure with nitrogen-containing heterocycles, which are critical for its interaction with serotonin receptors. The three-dimensional conformation can be analyzed using computational chemistry methods to predict its binding affinity and activity.
Ro 8-4304 Hydrochloride undergoes various chemical reactions that are essential for its functionality as a selective serotonin reuptake inhibitor. Key reactions include:
The kinetics of these reactions can be studied using radiolabeled ligands and receptor binding assays to evaluate the potency and selectivity of Ro 8-4304 for serotonin transporters compared to other neurotransmitter systems.
Ro 8-4304 Hydrochloride exerts its effects primarily through inhibition of serotonin reuptake at synaptic clefts. By blocking the serotonin transporter, it increases extracellular serotonin levels, leading to enhanced serotonergic neurotransmission.
Studies have shown that this mechanism can lead to improved mood and reduced symptoms associated with depression and anxiety disorders. The time course for therapeutic effects can vary based on individual patient factors and dosage.
Ro 8-4304 Hydrochloride is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The compound has a melting point range indicative of its crystalline nature, and it displays moderate stability under acidic conditions but may degrade under prolonged exposure to heat or light.
Ro 8-4304 Hydrochloride is primarily used in preclinical and clinical research settings to explore its efficacy as an antidepressant. Its selective action on serotonin transporters makes it a valuable tool for studying serotonergic pathways in various neuropsychiatric conditions.
Additionally, ongoing studies aim to investigate its potential use in combination therapies for treatment-resistant depression or other mood disorders, highlighting its significance in advancing therapeutic strategies within psychiatry.
Ro 8-4304 hydrochloride (CAS 1312991-77-7) is a benzamide-derived compound that has emerged as a critical pharmacological tool for investigating N-methyl-D-aspartate (NMDA) receptor function. With the molecular formula C₂₁H₂₄ClFN₂O₃ and a molecular weight of 406.9 g/mol, this compound exhibits selective antagonism at NMDA receptors containing the GluN2B (formerly NR2B) subunit [10]. Its significance lies in its ability to discriminate between NMDA receptor subtypes, providing researchers with a precise means to dissect the roles of GluN2B-containing receptors in synaptic plasticity, neurological disorders, and excitotoxicity pathways. The compound's solubility in dimethyl sulfoxide (DMSO) and stability at -20°C for long-term storage facilitate its experimental applications [3].
Ro 8-4304 hydrochloride was developed in the late 1990s by Hoffmann-La Roche as part of a targeted effort to create subunit-selective NMDA receptor antagonists. The compound emerged from structure-activity relationship (SAR) studies focused on ifenprodil-like compounds, aiming to optimize selectivity for GluN2B-containing receptors while minimizing affinity for GluN2A subunits [8]. Key research published in 1998 by Kew et al. first characterized Ro 8-4304 as a novel, non-competitive antagonist with a unique "state-dependent" mechanism—exhibiting higher affinity for activated and desensitized NMDA receptors compared to the resting state [2]. This discovery represented a significant advancement over earlier NMDA antagonists like phencyclidine (PCP) and MK-801, which lacked subunit specificity and exhibited voltage-dependent blockade.
Ro 8-4304's development coincided with growing recognition of NMDA receptor heterogeneity. Researchers established that native NMDA receptors assemble as tetrameric complexes typically composed of two obligatory GluN1 subunits combined with GluN2A-D or GluN3A-B subunits [4]. The compound's >100-fold selectivity for GluN2B over GluN2A (IC₅₀ = 0.4 μM vs. >40 μM) made it invaluable for probing GluN2B-specific functions in neurophysiology and pathology [3] [10]. Its synthesis involved multi-step organic reactions, including:
Table 1: Comparative Profile of Selective NMDA Receptor Antagonists
Compound | Subunit Selectivity | IC₅₀ (GluN2B) | Mechanism | Kinetic Properties |
---|---|---|---|---|
Ro 8-4304 | >100-fold vs. GluN2A | 0.4 μM | Non-competitive, state-dependent | Fast binding/unbinding |
Ifenprodil | ~200-fold vs. GluN2A | 0.34 μM | Non-competitive | Slow kinetics |
Ro 25-6981 | ~1000-fold vs. GluN2A | 0.009 μM | Non-competitive | Intermediate kinetics |
CP-101,606 | ~150-fold vs. GluN2A | 0.01 μM | Non-competitive | Slow kinetics |
The molecular structure of Ro 8-4304 hydrochloride features three domains critical to its function:
The hydrochloride salt formation improves solubility and bioavailability, facilitating in vitro applications. Ro 8-4304 exhibits a voltage-independent mechanism distinct from channel blockers like magnesium or MK-801. Its antagonism is characterized by:
Electrophysiological studies demonstrate that Ro 8-4304 binding slows glutamate dissociation from NMDA receptors and increases receptor affinity for glutamate site agonists by 3-4 fold [2] [9]. This "positive allosteric" effect on agonist binding while inhibiting ion flux represents a unique functional paradox that has informed models of NMDA receptor gating dynamics.
Table 2: Structural Elements and Functional Roles of Ro 8-4304
Structural Element | Functional Role | Binding Interactions |
---|---|---|
4-Fluorophenyl group | Subunit selectivity determinant | Hydrophobic pocket in GluN2B amino-terminal domain |
3,6-Dihydro-2H-pyridinyl ring | Conformational flexibility | Pi-stacking with Phe114 |
Benzamide moiety | Hydrogen bonding network | H-bonds with GluN2B Ser132 and Asn136 |
Hydroxypropoxy linker | Optimal spatial orientation | Van der Waals contacts with Leu135 |
Ro 8-4304 hydrochloride has been instrumental in validating and refining several key theories of glutamatergic signaling:
A. Subunit-Specific Contributions to Synaptic PlasticityStudies employing Ro 8-4304 demonstrated that GluN2B-containing NMDA receptors preferentially regulate extrasynaptic signaling pathways and promote long-term depression (LTD), whereas GluN2A-containing receptors dominate synaptic plasticity and long-term potentiation (LTP) [4] [7]. This pharmacological dissection resolved longstanding debates about functional segregation among NMDA receptor subtypes.
B. Excitotoxicity MechanismsResearch using Ro 8-4304 established that GluN2B-selective antagonists provide superior neuroprotection against excitotoxic insults compared to pan-NMDA antagonists. In models of ischemia and traumatic brain injury, Ro 8-4304 reduced calcium influx through NMDA receptors by 60-70% without completely blocking physiological neurotransmission [9]. This supported the "pathological glutamate surge" theory, which posits that excessive extrasynaptic NMDA activation drives cell death while synaptic receptors support survival [4].
C. Receptor Trafficking and Alcohol DependenceRo 8-4304 revealed compensatory NMDA receptor upregulation in alcohol dependence. Chronic ethanol exposure increases GluN2B expression and surface distribution in cortical neurons, enhancing Ro 8-4304 sensitivity [4]. This finding provided mechanistic insight into withdrawal hyperexcitability and suggested GluN2B-selective antagonists as potential therapeutic tools for alcohol withdrawal syndrome.
D. Allosteric Network ModelsThe compound's state-dependence informed the "allosteric network" theory of NMDA receptor function, where distinct subunits communicate through conformational coupling. Ro 8-4304 binding to GluN2B stabilizes closed states of the ion channel through inter-subunit interactions, validating models of long-range allosteric regulation [2] [10].
Table 3: Key Research Applications of Ro 8-4304 Hydrochloride
Research Domain | Experimental Application | Key Finding |
---|---|---|
Neuroprotection | Oxygen-glucose deprivation models | 70% reduction in excitotoxic cell death |
Calcium dynamics | Fura-2AM imaging in hypothermia studies | Selective reduction of NMDA-mediated Ca²⁺ entry |
Alcohol dependence | Chronic ethanol exposure in cortical cultures | 3-fold increase in Ro 8-4304 sensitivity |
Receptor kinetics | Glutamate dissociation assays | 4-fold slowing of agonist dissociation rate |
The compound continues to enable studies of GluN2B-specific contributions to Parkinson's disease motor dysfunction, pain signaling pathways, and Huntington's disease pathophysiology. Its fast binding kinetics (compared to ifenprodil) allow precise temporal control in electrophysiological experiments, making it ideal for studying dynamic receptor processes [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1